![molecular formula C23H19NO5S2 B2956651 Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-95-1](/img/structure/B2956651.png)
Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C23H19NO5S2 . It has an average mass of 453.531 Da and a mono-isotopic mass of 453.070465 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Scientific Research Applications
Synthesis and Catalysis
In the realm of organic synthesis, researchers have developed innovative methods for the creation of compounds with structural similarities to Ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. For example, the use of KIO3-catalyzed domino reactions facilitates the synthesis of 3-sulfenylated chromones, leveraging bioavailable and eco-friendly mediums like ethyl lactate (Zhong et al., 2017). Similarly, hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles have been employed as efficient catalysts in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, highlighting the catalytic potential in facilitating complex organic reactions (Safaei‐Ghomi et al., 2017).
Material Science and Polymer Chemistry
Research in material science has explored the use of phenolic compounds and their derivatives for the development of advanced materials. Phloretic acid, a naturally occurring phenolic compound, has been investigated as a renewable alternative for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, a method potentially relevant for modifications of this compound derivatives (Trejo-Machin et al., 2017).
Photophysics and Liquid Crystals
The study of liquid crystals has led to the synthesis of benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives, which exhibit smectic liquid crystalline phases. These materials' molecular arrangements and photoconductive behaviors offer insights into their potential application in optoelectronic devices, possibly extending to derivatives of this compound (Haristoy et al., 2000).
properties
IUPAC Name |
ethyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S2/c1-2-28-23(25)21-22(19-10-6-7-11-20(19)30-21)31(26,27)24-16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-15,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWQCTUMZBTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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